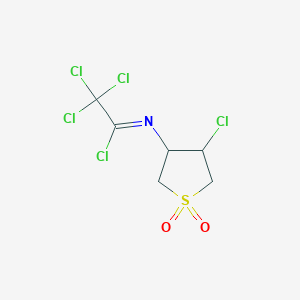

![molecular formula C16H16N4O2S2 B2371105 2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one CAS No. 450346-80-2](/img/structure/B2371105.png)

2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

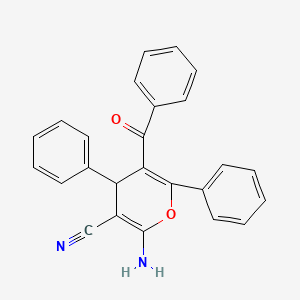

The compound appears to contain an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. This structure is often found in biologically active compounds. The compound also contains a thiadiazole group, which is a ring structure containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Thiadiazoles are known for their wide range of biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indoline ring, possibly through a Fischer indole synthesis or similar method, followed by the introduction of the thiadiazole ring. The exact methods would depend on the specific starting materials and the desired substitution pattern on the final product.Molecular Structure Analysis

The presence of multiple heterocycles (rings containing atoms other than carbon) in the compound suggests that it may have interesting electronic properties. The sulfur and nitrogen atoms in the thiadiazole ring are likely to be electron-rich, which could make this part of the molecule reactive.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nature of the thiadiazole ring. It might undergo reactions with electrophiles (electron-seeking reagents), and the exact products would depend on the specific conditions of the reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure, including the presence of any substituents on the rings. However, we can predict that due to the presence of nitrogen and sulfur atoms, it is likely to have some degree of polarity, which could influence its solubility in different solvents.Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to a class of chemicals that have been synthesized and characterized for their potential biological activities. Studies on related compounds, such as tetrahydropyrimidine–isatin hybrids, indicate efforts to design molecules with antibacterial, antifungal, and anti-tubercular properties (Akhaja & Raval, 2012). Similarly, the synthesis and chemistry of related thiadiazolo and diazepinones demonstrate a keen interest in exploring these compounds for various applications, including their transformation under different conditions (Kalogirou, Kourtellaris, & Koutentis, 2021).

Biological Evaluation

Several studies have focused on evaluating the biological effects of related compounds. For instance, new ultra-short-acting hypnotics like ethyl 8-oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepin-3-carboxylate have been explored for their potent in vivo activity, rapid onset of action, and short duration, without noticeable side effects (El-Subbagh et al., 2008). This underscores the potential of these compounds in medical applications, such as anesthesia.

Potential Pharmaceutical Applications

Research into the synthesis and pharmacological evaluation of thiadiazolo quinazolines and related compounds has revealed significant CNS activities, including analgesic, anti-inflammatory, sedative-hypnotic, and anticonvulsant effects (Alagarsamy et al., 2006). Such studies highlight the therapeutic potential of these molecules in treating conditions related to the central nervous system.

Anticonvulsant and Muscle Relaxant Activities

Compounds like 2-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one derivatives have been synthesized and shown promising anticonvulsant activity and muscle relaxant activity, suggesting their potential in addressing epileptic seizures and muscle-related disorders (Sharma, Verma, Sharma, & Prajapati, 2013).

Safety And Hazards

Without specific data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk.

Future Directions

Compounds containing indoline and thiadiazole rings are of interest in medicinal chemistry due to their wide range of biological activities. Future research could explore the synthesis of related compounds with different substitution patterns, in order to optimize their biological activity and selectivity.

Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could vary. For accurate information, experimental data on the specific compound would be needed.

properties

IUPAC Name |

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c21-13-6-3-8-20-15(17-13)24-16(18-20)23-10-14(22)19-9-7-11-4-1-2-5-12(11)19/h1-2,4-5H,3,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZNVAOCLEDZSBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N=C2N(C1)N=C(S2)SCC(=O)N3CCC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(4-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2371022.png)

![2,5-Dichloro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2371032.png)

![5-Benzyl-2-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2371033.png)

![2-[(2-Methoxy-5-methylphenyl)amino]-2-oxoethyl (3-methoxyphenyl)acetate](/img/structure/B2371039.png)

![2-(4-ethoxyphenyl)-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2371044.png)